(4aS,6aR,9aR)-6-benzylhexahydro-1H-cyclopenta[2,3]pyrrolo[3,4-c]pyridine-1,3,5(2H,6H)-trione
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Overview
Description
(4aS,6aR,9aR)-6-benzylhexahydro-1H-cyclopenta[2,3]pyrrolo[3,4-c]pyridine-1,3,5(2H,6H)-trione is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6aR,9aR)-6-benzylhexahydro-1H-cyclopenta[2,3]pyrrolo[3,4-c]pyridine-1,3,5(2H,6H)-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4aS,6aR,9aR)-6-benzylhexahydro-1H-cyclopenta[2,3]pyrrolo[3,4-c]pyridine-1,3,5(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4aS,6aR,9aR)-6-benzylhexahydro-1H-cyclopenta[2,3]pyrrolo[3,4-c]pyridine-1,3,5(2H,6H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential interactions with various biological targets. Its structural features allow it to bind to specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and applications are of interest to chemical manufacturers.
Mechanism of Action
The mechanism of action of (4aS,6aR,9aR)-6-benzylhexahydro-1H-cyclopenta[2,3]pyrrolo[3,4-c]pyridine-1,3,5(2H,6H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Pyrazolo[3,4-b]pyridines: Another class of bicyclic compounds with potential medicinal properties.
Uniqueness
(4aS,6aR,9aR)-6-benzylhexahydro-1H-cyclopenta[2,3]pyrrolo[3,4-c]pyridine-1,3,5(2H,6H)-trione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R,5R,8S)-6-benzyl-6,11-diazatricyclo[6.4.0.01,5]dodecane-7,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-14-9-12-15(21)19(10-11-5-2-1-3-6-11)13-7-4-8-17(12,13)16(22)18-14/h1-3,5-6,12-13H,4,7-10H2,(H,18,20,22)/t12-,13-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTDNSWLZBTGPW-PBFPGSCMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(C1)C(CC(=O)NC3=O)C(=O)N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@]3(C1)[C@H](CC(=O)NC3=O)C(=O)N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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